N-(1-Methyl-2-phenylethyl)adenosine
Description
Structure
3D Structure
Properties
CAS No. |
38594-97-7 |
|---|---|
Molecular Formula |
C19H23N5O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1 |
InChI Key |
RIRGCFBBHQEQQH-UVCRECLJSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Adenosine Receptor Pharmacodynamics of N 1 Methyl 2 Phenylethyl Adenosine
Receptor Subtype Selectivity and Agonist Profile
N-(1-Methyl-2-phenylethyl)adenosine is well-characterized as a potent agonist with a notable preference for the A1 subtype of adenosine (B11128) receptors. ontosight.ainih.gov This selectivity is a key feature of its pharmacological profile and has been consistently demonstrated across various studies.
High Affinity and Selectivity for A1 Adenosine Receptors
This compound, also referred to as N6-PPA, exhibits high affinity for the A1 adenosine receptor. ontosight.ai This strong binding affinity underlies its potent activity as an A1 receptor agonist. ontosight.ainih.gov The compound's structure, featuring a 1-methyl-2-phenylethyl group attached to the N6 position of the adenine (B156593) ring, is a critical determinant of this high affinity and selectivity. ontosight.ai Studies have consistently highlighted its role as a standard A1-selective adenosine agonist. nih.gov
Comparative Receptor Affinity and Potency Across A2A, A2B, and A3 Subtypes
While demonstrating pronounced selectivity for the A1 receptor, the interaction of this compound with other adenosine receptor subtypes (A2A, A2B, and A3) has also been investigated. Research indicates that its affinity for A2A and A2B receptors is significantly lower. For instance, a related compound, N6-(2-Phenylethyl)adenosine, shows inhibitory concentrations (IC50) of 560 nM for the rat A2A receptor and 2250 nM for the human A2A receptor, highlighting a much weaker interaction compared to its nanomolar affinity for the A1 receptor. medchemexpress.com
In contrast, some N6-substituted adenosine derivatives can exhibit high affinity for the A3 receptor. For example, N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine has a Ki value of 0.63 nM for the human A3 adenosine receptor. nih.gov However, this compound is primarily recognized for its A1 selectivity. ontosight.ainih.gov The affinity and efficacy at different subtypes can be modulated by substitutions at the 2-position of the adenosine molecule, which can even convert a full A3 agonist into a selective antagonist. nih.gov
Table 1: Comparative Affinity of this compound and Related Compounds at Adenosine Receptor Subtypes This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | Receptor Subtype | Affinity (Ki/IC50) | Species |
|---|---|---|---|
| N6-(2-Phenylethyl)adenosine | Rat A1 | 11.8 nM (Ki) | Rat |
| N6-(2-Phenylethyl)adenosine | Human A1 | 30.1 nM (Ki) | Human |
| N6-(2-Phenylethyl)adenosine | Human A3 | 0.63 nM (Ki) | Human |
| N6-(2-Phenylethyl)adenosine | Rat A2A | 560 nM (IC50) | Rat |
| N6-(2-Phenylethyl)adenosine | Human A2A | 2250 nM (IC50) | Human |
Molecular Mechanisms of Receptor Interaction
The specific binding characteristics of this compound at the molecular level have been elucidated through various experimental techniques, providing insights into the structural basis of its A1 receptor selectivity.
Radioligand Binding Assays: Saturation and Competition Analysis
Radioligand binding assays are a cornerstone in characterizing the affinity of ligands like this compound for their receptors. In these assays, a radiolabeled ligand is used to quantify the binding to the receptor. For A1 adenosine receptors, [3H]R-PIA, a radiolabeled form of a related compound, has been used. nih.gov Competition binding assays, where the ability of an unlabeled compound to displace the radiolabeled ligand is measured, are employed to determine the inhibition constant (Ki) of the unlabeled ligand. Such assays have been instrumental in quantifying the high affinity of this compound for the A1 receptor. nih.gov These studies involve incubating cell membranes expressing the receptor of interest with the radioligand and varying concentrations of the competing unlabeled ligand. nih.govnih.gov
Identification of Specific Amino Acid Residues Mediating Agonist Binding (e.g., Threonine-277 in A1 Receptor)
Site-directed mutagenesis studies have been pivotal in identifying the specific amino acid residues within the A1 adenosine receptor that are crucial for agonist binding. A key finding is the role of threonine-277 (Thr-277), located in the seventh transmembrane domain of the human A1 receptor. nih.gov Mutation of this threonine residue to alanine (B10760859) did not significantly alter the binding affinity for this compound (both R-PIA and S-PIA isomers). nih.gov However, this mutation dramatically decreased the affinity for another agonist, NECA, indicating that the hydroxyl group of Thr-277 is critical for the binding of certain agonists but not all. nih.gov This suggests that different agonists may interact with distinct microdomains within the receptor's binding pocket. nih.gov
Analysis of Receptor Reserve and Agonist Intrinsic Efficacy
The intrinsic efficacy of an agonist describes its ability to activate the receptor upon binding. Studies on various adenosine receptor agonists have shown that structural modifications can significantly impact their intrinsic efficacy. nih.gov For instance, substitutions at the 2-position of the adenosine ring can modulate the efficacy at all adenosine receptor subtypes. nih.gov While specific quantitative data on the receptor reserve and intrinsic efficacy for this compound is not detailed in the provided context, the general principle is that full agonists, partial agonists, and antagonists can be developed by altering the chemical structure of the adenosine scaffold. nih.govnih.gov The functional response, such as the inhibition of adenylyl cyclase for A1 receptor activation, is a measure of this efficacy. nih.govacs.org
Intracellular Signal Transduction Pathways
Modulation of Adenylyl Cyclase Activity and Cyclic Adenosine Monophosphate (cAMP) Generation
A primary mechanism through which this compound exerts its effects is by modulating the activity of adenylyl cyclase, a critical enzyme in cellular signaling. Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. nih.govwikipedia.org The intracellular concentration of cAMP is meticulously regulated, as it governs the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels. nih.gov
Activation of the A1 adenosine receptor by agonists like this compound leads to the inhibition of most isoforms of adenylyl cyclase. This inhibitory action results in a decrease in the intracellular generation of cAMP. nih.gov By reducing cAMP levels, this compound effectively dampens the signaling pathways that are dependent on this second messenger, a hallmark of A1 receptor activation. This modulation is a key component of the compound's influence on cellular function.
G Protein-Coupling Mechanisms and Effector Regulation
The interaction of this compound with the A1 adenosine receptor initiates signal transduction via heterotrimeric G proteins. A1 receptors are canonically coupled to inhibitory G proteins of the Gi/o family. nih.govnih.gov Upon agonist binding, the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.
Both the dissociated Gαi/o and Gβγ subunits are active signaling molecules that regulate various downstream effectors:
Gαi/o Subunit: The primary role of the activated Gαi/o subunit is the direct inhibition of adenylyl cyclase activity, which, as described above, leads to reduced cAMP production. nih.gov
Gβγ Subunit: The Gβγ dimer also participates in signal transduction by modulating the activity of other effector proteins. These can include phospholipase C isoforms and, importantly, various ion channels, representing a point of crosstalk between G protein-coupled receptor signaling and the regulation of membrane potential. nih.gov
Research has confirmed the involvement of a G protein-coupled pathway in the actions of A1 receptor agonists. For instance, studies in retinal ganglion cells demonstrated that the inhibitory effects of adenosine on ion channels were irreversible when the non-hydrolyzable GTP analog, GTP-γ-S, was present, which is characteristic of a G protein-mediated mechanism. nih.gov
Regulation of Ion Channel Function (e.g., ATP-Sensitive Potassium Channels, Calcium Channels)
A significant aspect of the signaling cascade initiated by this compound involves the modulation of ion channel activity, which directly impacts cellular excitability and function. This regulation occurs primarily through the G proteins activated by the A1 receptor.
ATP-Sensitive Potassium (KATP) Channels
Activation of A1 adenosine receptors by this compound has been shown to regulate ATP-sensitive potassium (KATP) channels. nih.gov These channels are crucial metabolic sensors that link the cellular energy state (via intracellular ATP/ADP ratio) to membrane electrical activity. nih.govwikipedia.org
A key study demonstrated a novel regulatory mechanism in rat hepatocytes and FAO cells where the activation of A1 receptors by this compound (referred to as (-)-N6-(2-phenylisopropyl)adenosine) triggers the activation of KATP channels. nih.govresearchgate.net This KATP channel activation is, in turn, necessary for a transient increase in the activity of the concentrative nucleoside transporter 2 (CNT2). nih.gov This effect was completely blocked by KATP channel inhibitors, confirming the essential role of these channels in the signaling pathway. nih.govresearchgate.net These cells express multiple KATP channel subunits that colocalize with the A1 receptor and CNT2 transporter. researchgate.net
Table 1: KATP Channel Subunits Implicated in A1 Receptor Signaling in Hepatocytes/FAO Cells This interactive table summarizes the KATP channel subunits identified in cells where this compound modulates transporter activity.
| Subunit Type | Gene Name | Subunit Name | Role |
|---|---|---|---|
| Pore-forming | KCNJ8 | Kir6.1 | Forms the channel pore |
| Pore-forming | KCNJ11 | Kir6.2 | Forms the channel pore |
| Regulatory | ABCC8 | SUR1 | Sulfonylurea receptor, regulates channel gating |
| Regulatory | ABCC9 | SUR2A | Sulfonylurea receptor, regulates channel gating |
Calcium (Ca2+) Channels
The activity of voltage-gated calcium channels is also modulated by A1 receptor activation. Studies on salamander retinal ganglion cells have shown that adenosine, acting via A1 receptors, inhibits high-voltage-activated calcium channel currents. nih.gov This inhibition is both time- and voltage-dependent and is mediated by a G protein-coupled pathway. nih.gov The research indicated that the primary target of this inhibition is the N-type calcium channel. nih.gov While this specific study used adenosine, the effects were mimicked by other A1-selective agonists, providing a strong model for the action of this compound. nih.gov The inhibition of Ca2+ influx is a key mechanism for reducing neurotransmitter release at presynaptic terminals.
Table 2: Summary of Ion Channel Regulation by A1 Receptor Activation This interactive table summarizes the effects of A1 adenosine receptor activation, as elicited by agonists like this compound, on different ion channels.
| Ion Channel | Type | Effect of A1 Agonist | Primary Mechanism | Functional Consequence |
|---|---|---|---|---|
| Potassium Channel | ATP-Sensitive (KATP) | Activation | G-protein mediated | Membrane hyperpolarization; modulation of transporter activity. nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (-)-N6-(2-phenylisopropyl)adenosine |
| N6-cyclohexyladenosine |
| Adenosine |
| Adenosine Triphosphate (ATP) |
| Cyclic Adenosine Monophosphate (cAMP) |
| Guanosine Diphosphate (GDP) |
| Guanosine Triphosphate (GTP) |
In Vitro Cellular and Biochemical Effects of N 1 Methyl 2 Phenylethyl Adenosine
Immunological and Inflammatory Cell Responses
N-(1-Methyl-2-phenylethyl)adenosine, particularly its (R)-enantiomer known as L-PIA, has demonstrated notable effects on the cells of the immune system. As an A1-selective adenosine (B11128) agonist, its interactions with neutrophils and other phagocytes have been characterized to understand its role in inflammatory processes.
Impact on Neutrophil Activation and Inflammatory Mediator Production
Research into the effects of (R)-N-(1-Methyl-2-phenylethyl)adenosine on rat neutrophils has revealed a nuanced impact on the production of inflammatory mediators. When stimulated with agents like formyl-methionyl-leucyl-phenylalanine (fMLP) or opsonized zymosan, neutrophils treated with high concentrations of this compound showed a moderate reduction in the production of arachidonic acid metabolites. nih.gov However, its effect on the release of other key inflammatory molecules such as leukotriene B4 (LTB4) and thromboxane (B8750289) B2 (TXB2) was found to be minimal. nih.gov Similarly, the compound did not significantly affect enzyme release from these activated neutrophils. nih.gov
Table 1: Effect of (R)-N-(1-Methyl-2-phenylethyl)adenosine on Neutrophil Mediator Production
| Mediator | Effect |
| Arachidonic Acid Metabolites | Moderate Inhibition |
| Leukotriene B4 (LTB4) | Minimal Effect |
| Thromboxane B2 (TXB2) | Minimal Effect |
| Enzyme Release | Minimal Effect |
| Note: The table is based on qualitative descriptions from research findings, as specific quantitative data was not available in the provided search results. |
Modulation of Superoxide (B77818) Generation by Phagocytes
The generation of superoxide (O₂⁻) by phagocytes is a critical component of the innate immune response. Studies have shown that (R)-N-(1-Methyl-2-phenylethyl)adenosine can modulate this process. At high concentrations, it exerts a mild inhibitory effect on superoxide release from neutrophils stimulated by fMLP. nih.gov This suggests a potential role for the compound in tempering the oxidative burst of these immune cells.
Table 2: Modulation of fMLP-Stimulated Superoxide Generation by (R)-N-(1-Methyl-2-phenylethyl)adenosine
| Cellular Response | Effect |
| Superoxide (O₂⁻) Release | Mild Inhibition |
| Note: The table is based on qualitative descriptions from research findings, as specific quantitative data was not available in the provided search results. |
Regulation of Leukocyte Adhesion Processes
The adhesion of leukocytes to the vascular endothelium is a crucial step in the inflammatory cascade. Mechanistic studies suggest that (R)-N-(1-Methyl-2-phenylethyl)adenosine may interfere with this process. In vivo experiments have shown that this compound can reverse the drop in circulating neutrophil count that occurs shortly after the injection of an inflammatory agent, carrageenan. nih.gov This finding points towards a potential inhibition of neutrophil adhesion to the endothelium, which would restrict their migration to the site of inflammation. nih.gov
Table 3: Implied Effect of (R)-N-(1-Methyl-2-phenylethyl)adenosine on Leukocyte Adhesion
| Process | Implied Effect |
| Neutrophil Adhesion to Endothelium | Inhibition |
| Note: This effect is suggested by in vivo data and further direct in vitro evidence is required for confirmation. |
Neuronal and Glial Cell Modulation
Beyond its effects on immune cells, this compound also influences the functioning of cells within the central nervous system. Its interactions with neuronal and glial cells point to a role in modulating neurotransmission and synaptic plasticity.
Neurotransmitter Release Modulation (e.g., Taurine)
Adenosine and its analogs are known to modulate the release of various neurotransmitters. One such example is the release of the neuroinhibitory amino acid taurine (B1682933) from astroglial cells. The activation of low-affinity A2-type adenosine receptors has been linked to the stimulation of cAMP-mediated taurine release. nih.gov In a study comparing various adenosine analogs, N6-(L-2-phenylisopropyl)-adenosine, a compound structurally related to this compound, was shown to be potent in this regard, suggesting that this compound may also participate in this regulatory mechanism. nih.gov This action on glial cells can indirectly influence neuronal activity by modulating the extracellular environment. nih.gov
Table 4: Rank Order of Potency of Adenosine Analogs on Taurine Release
| Adenosine Analog | Relative Potency |
| Chloroadenosine | Most Potent |
| 5'-(N-ethyl)carboxamido-adenosine | Most Potent |
| N6-(L-2-phenylisopropyl)-adenosine | Potent |
| Cyclohexyladenosine | Less Potent |
| Cyclopentyladenosine | Less Potent |
| Note: This table is based on the activity of related adenosine analogs, as direct quantitative data for this compound was not available. |
Effects on Cellular Excitability and Synaptic Potentiation
The modulation of synaptic strength, including long-term potentiation (LTP), is a fundamental process for learning and memory. Adenosine is a key player in this process, primarily through the activation of A1 and A2A receptors. Generally, A1 receptor activation is inhibitory to synaptic transmission, while A2A receptor activation can facilitate synaptic plasticity. nih.gov While specific studies on the direct effects of this compound on cellular excitability and synaptic potentiation are not detailed in the available literature, its nature as a potent A1 adenosine agonist suggests it would likely exert an inhibitory influence on synaptic transmission and potentially modulate LTP. The blockade of A1 receptors by antagonists has been shown to enhance LTP, indicating that agonists like this compound would have the opposite effect.
Regulation of Angiogenic Processes
Angiogenesis, the formation of new blood vessels, is a complex process regulated by a delicate balance of pro- and anti-angiogenic factors. This compound has been investigated for its potential to modulate this process by influencing the expression and secretion of these key regulatory molecules.
Influence on Proangiogenic Factor Expression
The expression of various proangiogenic factors can be influenced by adenosine receptor signaling. However, the effects are highly dependent on the specific adenosine receptor subtype activated and the cell type being studied.
Vascular Endothelial Growth Factor (VEGF):
Research on cultured myocardial vascular smooth muscle cells under normoxic conditions has shown that this compound, acting as a selective A1 adenosine receptor agonist, does not lead to an increase in VEGF protein levels. In one study, application of R(-)-N6-(2-phenylisopropyl)adenosine at concentrations that stimulate A1 receptors failed to elevate VEGF protein expression. In contrast, adenosine and a specific A2 receptor agonist significantly increased both VEGF protein and mRNA levels in the same cell type, highlighting a differential role for adenosine receptor subtypes in VEGF regulation.
| Cell Type | Compound | Receptor Target | Effect on VEGF Protein |
| Myocardial Vascular Smooth Muscle Cells | R(-)-N6-(2-phenylisopropyl)adenosine | A1 Adenosine Receptor | No Increase |
| Myocardial Vascular Smooth Muscle Cells | Adenosine | A1/A2/A3 Receptors | Increase |
| Myocardial Vascular Smooth Muscle Cells | DPMA (A2 agonist) | A2 Adenosine Receptor | Increase |
Interleukin-8 (IL-8):
While direct studies on the effect of this compound on Interleukin-8 (IL-8) secretion are limited, research on other adenosine receptor agonists provides some insight. In human mast cells (HMC-1 line), the non-selective A2a/A2b agonist 5'-N-ethylcarboxamidoadenosine (NECA) has been shown to evoke IL-8 release. This effect was not replicated by a selective A2a agonist, suggesting the involvement of the A2b receptor. This finding indicates that adenosine receptor activation can modulate IL-8 secretion, although the specific role of A1 receptor activation by this compound in this process requires further investigation.
Insulin-like Growth Factor-I (IGF-I), Basic Fibroblast Growth Factor (bFGF), and Angiopoietin-2 (Ang-2):
Currently, there is a lack of specific published research data detailing the in vitro effects of this compound on the expression or secretion of Insulin-like Growth Factor-I, Basic Fibroblast Growth Factor, and Angiopoietin-2.
Modulation of Anti-angiogenic Factor Secretion
The influence of this compound on the secretion of anti-angiogenic factors is a critical aspect of its potential role in regulating neovascularization.
Thrombospondin-1 (TSP-1):
As of the current body of scientific literature, there are no specific studies that have investigated the in vitro effects of this compound on the secretion of the anti-angiogenic factor Thrombospondin-1.
Transcriptional and Gene Expression Alterations
The activation of adenosine receptors can lead to downstream signaling cascades that culminate in altered gene expression, thereby influencing a variety of cellular functions.
Modulation of Specific Nuclear Receptor Expression
Nuclear receptors are a class of transcription factors that, upon activation, can directly regulate the expression of target genes.
Orphan Nuclear Receptor NURR1:
There is currently no available scientific evidence from in vitro studies to suggest that this compound, or other adenosine A1 receptor agonists, modulates the expression of the orphan nuclear receptor NURR1. Research on NURR1 has predominantly focused on its role in the development and maintenance of dopaminergic neurons and its potential as a therapeutic target in Parkinson's disease, with agonists being from different chemical classes.
Preclinical Investigations of N 1 Methyl 2 Phenylethyl Adenosine in Animal Models of Disease
Evaluation in Models of Inflammation and Immune Response
N-(1-Methyl-2-phenylethyl)adenosine has demonstrated significant anti-inflammatory effects in animal models, particularly in studies of acute inflammation. These effects are largely attributed to its interaction with adenosine (B11128) receptors on immune cells, which play a crucial role in modulating the inflammatory cascade. nih.govnih.gov
Effects on Acute Inflammatory Exudate and Cellular Infiltration (e.g., Carrageenan-induced Pleural Inflammation)
In a well-established model of acute inflammation, carrageenan-induced pleurisy in rats, oral administration of this compound, also referred to as L-PIA, has been shown to effectively inhibit key markers of the inflammatory response. Four hours after the induction of inflammation with carrageenan, treatment with L-PIA resulted in a dose-dependent reduction in both the volume of inflammatory exudate and the number of infiltrating white blood cells (WBCs) in the pleural cavity. dtic.mil
Specifically, L-PIA inhibited WBC accumulation with a median inhibitory dose (ID50) of 4.37 mg/kg. dtic.mil The formation of inflammatory exudate was also significantly reduced, with an ID50 of 1.01 mg/kg in the carrageenan-induced pleurisy model. dtic.mil These findings highlight the compound's potent anti-inflammatory properties in a model of acute exudative inflammation.
| Parameter | Effect | ID50 (mg/kg, p.o.) | Reference |
|---|---|---|---|
| White Blood Cell (WBC) Accumulation | Inhibition | 4.37 | dtic.mil |
| Exudate Accumulation | Inhibition | 1.01 | dtic.mil |
Systemic Modulation of Immune Cell Trafficking
Further mechanistic studies have suggested that this compound modulates the systemic immune response by interfering with the trafficking of immune cells to the site of inflammation. In the carrageenan-induced pleurisy model, a notable drop in the number of circulating neutrophils is typically observed within 15 minutes of carrageenan injection, as these cells adhere to the endothelium before migrating into the inflamed tissue. dtic.mil
Treatment with L-PIA was found to reverse this carrageenan-induced drop in circulating neutrophils. nih.govdtic.mil This observation suggests that the compound may inhibit the initial steps of immune cell trafficking, such as the adhesion of neutrophils to the endothelial lining of blood vessels or their subsequent diapedesis into the tissue. nih.govdtic.mil By preventing this crucial step in the inflammatory cascade, this compound can effectively reduce the cellular component of the inflammatory response.
Neurobiological Roles in Ischemic and Neurodegenerative Models
The A1 adenosine receptor is abundantly expressed in the central nervous system (CNS) and plays a significant role in neuromodulation and neuroprotection. researchgate.net Consequently, this compound, as a potent A1 agonist, has been investigated for its potential neurobiological effects in various models of neurological disorders.
Impact on Cerebral Ischemic Damage and Neuronal Survival
During cerebral ischemia, a condition characterized by insufficient blood flow to the brain, there is a substantial increase in the extracellular concentration of adenosine. pnas.org This endogenous adenosine is considered a neuroprotective agent, acting primarily through A1 receptors to attenuate excitotoxic neuronal injury. pnas.org The activation of A1 adenosine receptors has been shown to be a promising therapeutic strategy for mitigating ischemic brain damage. nih.gov
While direct studies specifically using this compound in cerebral ischemia models are limited in the provided search results, the well-established neuroprotective role of A1 adenosine receptor agonists provides a strong rationale for its potential efficacy. For instance, other selective A1 adenosine receptor agonists have demonstrated therapeutic potential in animal models of stroke by attenuating ischemic brain damage. nih.gov The neuroprotective mechanisms are thought to involve the modulation of inflammatory responses and the direct protection of neurons from ischemic insults. nih.govnih.gov
Assessment in Models of Seizure Activity
Adenosine is recognized as an endogenous anticonvulsant, and its levels are known to increase during seizures, suggesting a natural mechanism to terminate seizure activity. nih.govnih.gov The anticonvulsant effects of adenosine are primarily mediated through the activation of A1 receptors. nih.gov
Preclinical studies have demonstrated the anti-seizure potential of A1 adenosine receptor agonists in various animal models. For example, in a study evaluating several adenosine agonists against pentylenetetrazole (PTZ)-induced seizures in rats, the R-isomer of phenylisopropyladenosine (R-PIA), which is this compound, was found to be the most potent in elevating the seizure threshold. This high potency is consistent with an A1 adenosine receptor-mediated effect. Furthermore, the anticonvulsant action of A1 agonists has been shown to be reversible by adenosine receptor antagonists like theophylline. These findings suggest that this compound could have a significant role in the management of seizure disorders.
| Compound | Relative Potency | Receptor Selectivity | Reference |
|---|---|---|---|
| R-Phenylisopropyladenosine (R-PIA) | Most Potent | A1 | |
| 2-Chloroadenosine (2-ClAdo) | Less Potent than R-PIA | Non-selective | |
| N-Ethylcarboxamidoadenosine (NECA) | Less Potent than 2-ClAdo | Non-selective | |
| Cyclohexyladenosine (CHA) | Less Potent than NECA | A1 | |
| S-Phenylisopropyladenosine (S-PIA) | Least Potent | A1 (less potent isomer) |
Effects on Locomotor Activity and Central Nervous System Function
Adenosine is known to exert a generally inhibitory effect on neuronal activity in the CNS, which can manifest as changes in locomotor activity. researchgate.net Studies investigating the behavioral effects of N6-(phenylisopropyl)-adenosine (PIA) in rats have shown that this compound can decrease response rates in a stereoselective manner, with the (-)-isomer (which corresponds to this compound) being significantly more potent than the (+)-isomer. nih.gov This suggests that the effects on locomotor activity are mediated by A1 adenosine receptors. nih.gov
The depressant effects of (-)-PIA on locomotor activity can be antagonized by caffeine, a known adenosine receptor antagonist. nih.gov This further supports the role of adenosine receptors in mediating the locomotor effects of this compound. The compound's ability to modulate CNS function through A1 receptor activation underscores its potential to influence various behavioral and physiological processes.
Cardiovascular System Pharmacological Responses
Influence on Cardiac Conduction and Rate
This compound, also known as L-PIA, exerts a pronounced influence on the electrical conduction system of the heart, primarily manifesting as a slowing of both heart rate (negative chronotropic effect) and atrioventricular (AV) nodal conduction (negative dromotropic effect). These actions are consistent with the known physiological responses to A1 adenosine receptor activation in cardiac tissue.
In isolated guinea pig hearts, this compound was identified as a potent A1-type adenosine receptor agonist. Its administration led to a dose-dependent prolongation of the atria-to-His bundle (AH) interval, indicating a direct slowing of conduction through the AV node. nih.gov At higher concentrations, this can progress to more significant conduction disturbances, including second-degree heart block. scilit.com The primary site of this action is the AV node itself, where the compound depresses the action potential characteristics of the nodal cells. nih.gov
Studies in fetal sheep have also demonstrated the negative chronotropic effects of a closely related compound, phenylisopropyladenosine (PIA). Intravenous administration of PIA resulted in a substantial decrease in fetal heart rate, further supporting the role of A1 receptor agonism in heart rate modulation.
The following table summarizes the observed effects of this compound and related adenosine agonists on cardiac conduction and rate in various animal models.
| Animal Model | Compound | Key Findings on Cardiac Conduction and Rate |
| Guinea Pig (isolated heart) | This compound | Potent A1 agonist; prolonged atria-to-His (AH) interval. nih.gov |
| Guinea Pig & Rabbit (heart) | Adenosine | High doses produced second-degree heart block; delayed A-H interval. scilit.com |
| Fetal Sheep | Phenylisopropyladenosine (PIA) | Decreased heart rate. |
Modulation of Vascular Tone and Blood Flow
The effects of this compound on the vasculature are complex, with outcomes dependent on the specific vascular bed and the predominant adenosine receptor subtype present. Generally, adenosine and its analogs are known to be potent vasodilators, increasing blood flow in various tissues.
In anesthetized dogs, the infusion of adenosine into the hind limb resulted in a significant and sustained decrease in both arterial and venous resistance, indicating a direct vasodilatory effect on the vascular smooth muscle. nih.gov This effect was largely independent of sympathetic nerve activity, suggesting a direct action on the blood vessels. nih.gov
Furthermore, studies in awake dogs have shown that adenosine can significantly increase myocardial blood flow. This is a critical aspect of the heart's ability to match oxygen supply with demand. Submaximal doses of adenosine have been observed to cause a preferential increase in blood flow to the endocardial layer of the heart. nih.gov Investigations into regional blood flow in awake dogs have confirmed that adenosine infusion leads to substantial increases in both epicardial and endocardial blood flow. nih.gov
In the context of pulmonary circulation, endogenous adenosine released during events like pulmonary embolization has been shown to act as a vasodilator, helping to counteract the increase in pulmonary vascular resistance. nih.gov
The table below outlines the research findings on the modulation of vascular tone and blood flow by adenosine and its analogs in preclinical models.
| Animal Model | Compound | Key Findings on Vascular Tone and Blood Flow |
| Dog (anesthetized) | Adenosine | Decreased arterial and venous resistance in the hind limb. nih.gov |
| Dog (awake) | Adenosine | Increased myocardial blood flow, with submaximal doses preferentially increasing endocardial flow. nih.govnih.gov |
| Dog (anesthetized) | Endogenous Adenosine | Acted as a pulmonary vasodilator during pulmonary embolization. nih.gov |
| Rat (conscious, hypertensive) | Atropine (interacting with adenosine-modulated systems) | Dose-dependent decrease in blood pressure. nih.gov |
Advanced Methodological Approaches in N 1 Methyl 2 Phenylethyl Adenosine Research
Quantitative Receptor Pharmacology Assays
Quantitative assays are fundamental to characterizing the pharmacological profile of N-(1-Methyl-2-phenylethyl)adenosine. These methods allow for the precise measurement of its binding affinity, efficacy, and the nature of its interaction with target receptors.
Detailed Radioligand Binding Protocols (e.g., Use of [3H]R-PIA)
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor. In the study of this compound, its tritiated form, [3H]R-PIA, is often used as the radioligand to characterize the A1 adenosine (B11128) receptor (A1AR). nih.govnih.gov
The protocol for such an assay generally involves the following steps:
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain membranes) are homogenized and centrifuged to isolate the cell membrane fraction, which contains the receptors.
Incubation: The prepared membranes are incubated in a buffer solution with a known concentration of the radioligand, [3H]R-PIA. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
Separation: After reaching equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is typically achieved through rapid vacuum filtration, where the solution is passed through a glass fiber filter that traps the membranes with bound radioligand.
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Competition binding assays, where various concentrations of a non-radioactive compound (like this compound itself) are used to displace a specific radioligand, allow for the determination of the inhibitor constant (Ki). The binding of [3H]R-PIA to A1 adenosine receptors has been shown to exhibit complex kinetics, suggesting a potential ligand-induced conversion from a high-affinity to a low-affinity state. nih.gov
Table 1: Example Parameters for [3H]R-PIA Radioligand Binding Assay
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Radioligand | The radioactively labeled compound used to detect the receptor. | [3H]R-PIA (this compound, tritiated) |
| Receptor Source | The biological material containing the target receptors. | Rat brain cell membranes |
| Assay Buffer | The solution in which the binding reaction occurs. | 50 mM Tris-HCl, pH 7.4 |
| Incubation Time | The duration allowed for the binding to reach equilibrium. | 60 - 120 minutes |
| Incubation Temperature | The temperature at which the binding reaction is carried out. | 25°C (Room Temperature) |
| Non-specific Binding Determination | A competing ligand used to measure non-specific binding. | 10 µM Cyclopentyladenosine (CPA) |
| Separation Method | The technique used to separate bound from free radioligand. | Rapid vacuum filtration over GF/B filters |
Functional Assays for Agonist Efficacy Determination (e.g., Adenylyl Cyclase Stimulation/Inhibition Assays)
To determine if a ligand is an agonist, antagonist, or inverse agonist, functional assays are required. For this compound, which primarily acts on the Gi-coupled A1 adenosine receptor, the adenylyl cyclase inhibition assay is a key method for determining its efficacy. nih.gov
The general principle of this assay is as follows:
Cell System: A cell line stably expressing the human A1 adenosine receptor is used.
Stimulation: The enzyme adenylyl cyclase is first stimulated using an agent like forskolin, which leads to a significant increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). researchgate.net
Agonist Application: The cells are then treated with varying concentrations of the agonist, in this case, this compound. As an A1AR agonist, it activates the inhibitory G-protein (Gi), which in turn inhibits the activity of adenylyl cyclase.
Measurement: The reduction in cAMP production is measured, typically using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration. From this curve, key parameters like the maximum efficacy (Emax, the maximal inhibition achieved) and the potency (IC50, the concentration of agonist required to produce 50% of the maximal inhibition) can be determined. researchgate.net
This assay confirms the compound's role as an agonist and quantifies its ability to produce a functional response upon binding to the receptor.
Application of Furchgott's Method for Receptor Reserve Estimation
Furchgott's method is a classical pharmacological technique used to estimate the receptor reserve (also known as "spare receptors") for a particular agonist in a specific tissue. annualreviews.org This method has been validated and applied to adenosine agonists to differentiate their intrinsic efficacies. nih.gov
The methodology involves:
Baseline Measurement: A cumulative concentration-response curve is generated for the agonist (e.g., this compound) in a functional tissue preparation, such as the guinea-pig atrium. nih.gov
Irreversible Antagonism: The tissue is then treated with a selective, irreversible antagonist for the target receptor, for instance, 8-cyclopentyl-3-[3-[[4-(fluorosulphonyl)benzoyl]oxy]propyl]-1-propylxanthine (FSCPX) for the A1AR. This permanently inactivates a fraction of the receptor population. nih.govsemanticscholar.org
Post-treatment Measurement: After washing out the excess irreversible antagonist, a new concentration-response curve for the agonist is generated.
Analysis: By comparing the curves before and after receptor inactivation, the relationship between receptor occupancy and response can be determined. If a significant fraction of receptors can be inactivated without a decrease in the maximal response, it indicates a large receptor reserve. The method allows for the calculation of the dissociation constant (KA) and the intrinsic efficacy of the agonist. nih.gov
Studies using this method have characterized this compound (R-PIA) as a high-affinity, low-intrinsic-efficacy full agonist at the A1AR, in contrast to other agonists like 2-chloro-N6-cyclopentyl-adenosine (CCPA), which was found to be a low-affinity, high-intrinsic-efficacy agonist. nih.gov
Table 2: Comparative A1AR Agonist Properties Determined by Furchgott's Method
| Agonist | Potency (pD2) | Receptor Affinity (pKA) | Intrinsic Efficacy Ratio (vs. R-PIA) |
|---|---|---|---|
| R-PIA (this compound) | 6.84 | 6.54 | 1.0 |
| CCPA (2-Chloro-N6-cyclopentyladenosine) | 7.36 | 6.13 | ~5.9 |
Molecular and Biochemical Techniques
To complement pharmacological data, molecular and biochemical techniques are employed to investigate the receptor at a molecular level and to analyze its expression in various biological contexts.
Site-Directed Mutagenesis for Receptor Structure-Function Elucidation
Site-directed mutagenesis is a powerful technique used to understand which specific amino acid residues of a receptor are crucial for ligand binding and receptor activation. neb.comyoutube.com By systematically changing individual amino acids within the receptor's protein sequence, researchers can probe the structure-function relationships of the A1 adenosine receptor and its interaction with agonists like this compound. nih.govnih.gov
The process involves:
Mutation Design: Based on homology models of G protein-coupled receptors (GPCRs), specific residues, often within the transmembrane (TM) domains, are targeted for mutation. nih.gov For example, a serine residue might be changed to an alanine (B10760859) to remove a potential hydrogen-bonding site.
DNA Manipulation: The gene encoding the receptor is altered using PCR-based methods to create the desired mutation. neb.com
Expression: The mutated receptor DNA is then expressed in a suitable cell system (e.g., COS-7 or HEK293 cells) that lacks endogenous adenosine receptors. nih.govmdpi.com
Functional Analysis: The expressed mutant receptors are then characterized using the pharmacological assays described above (e.g., radioligand binding and functional assays) to determine how the mutation has affected ligand affinity and agonist efficacy.
Studies on the A1 and A2A adenosine receptors have identified several key residues in the transmembrane domains that are essential for ligand recognition and binding. nih.govnih.gov For example, mutating specific histidine residues in TM6 and TM7 of the A1 receptor was shown to be critical for both agonist and antagonist binding. nih.gov
Table 3: Examples of Site-Directed Mutagenesis in Adenosine Receptors
| Receptor | Mutation | Location | Observed Effect on Ligand Binding/Function | Reference |
|---|---|---|---|---|
| Human A1AR | Ser94 to Ala94 | TM3 | Loss of functional binding sites. | nih.gov |
| Human A1AR | Asp55 to Asn55 | TM2 | Reduced affinity for agonists; loss of sodium's allosteric regulation. | nih.gov |
| Bovine A1AR | His278 to Leu278 | TM7 | Important for both agonist and antagonist binding. | nih.gov |
| Human A2aAR | Ser277 to Ala277 | TM7 | Reduced affinity for agonists but not antagonists. | nih.gov |
Gene and Protein Expression Analysis (e.g., Northern Blotting, Western Blotting, Polymerase Chain Reaction)
Analyzing the expression levels of the A1 adenosine receptor gene (ADORA1) and its corresponding protein is crucial for understanding physiological and pathological processes. Several key techniques are used for this purpose.
Polymerase Chain Reaction (PCR): Specifically, quantitative real-time PCR (qPCR or RT-qPCR) is a highly sensitive method used to measure the levels of messenger RNA (mRNA) for the A1 receptor. nih.govbioline.org.br The process involves extracting total RNA from a tissue or cell sample, reverse transcribing it into complementary DNA (cDNA), and then amplifying the specific A1 receptor cDNA using fluorescent probes. researchgate.netbmj.com The amount of fluorescence generated is proportional to the amount of starting mRNA, allowing for precise quantification of gene expression. researchgate.net
Northern Blotting: This technique is used to determine the size and relative abundance of specific RNA molecules, such as the A1 receptor mRNA. nih.govyoutube.com It involves separating RNA samples by size via gel electrophoresis, transferring them to a solid membrane, and then detecting the target mRNA using a labeled probe that is complementary to the A1 receptor sequence. youtube.comyoutube.com While largely superseded by qPCR for quantification, it remains valuable for detecting splice variants and assessing RNA integrity.
Western Blotting: To measure the amount of A1 receptor protein, Western blotting (or immunoblotting) is the standard method. researchgate.net Proteins from a sample are separated by size using SDS-PAGE, transferred to a membrane, and then a specific primary antibody that recognizes the A1 receptor protein is applied. ptglab.com A secondary antibody linked to an enzyme or fluorophore is then used to detect the primary antibody, producing a band on the blot whose intensity correlates with the amount of A1 receptor protein in the sample. nih.govnih.gov
These techniques collectively provide a comprehensive picture of A1 receptor expression, from gene transcription to the final protein product, which is essential context for interpreting the pharmacological effects of this compound.
Electrophysiological Studies
Electrophysiological studies are crucial for understanding how this compound modulates cellular activity at the ionic level. These techniques allow for the direct measurement of electrical properties of cells, providing insight into the compound's mechanism of action on ion channels.
Patch-Clamp Techniques for Ion Channel Current Analysis
The patch-clamp technique is a gold-standard electrophysiological method for investigating the function of ion channels. frontiersin.org It allows researchers to record the ionic currents flowing through single or multiple channels in a patch of cell membrane, providing precise information on how a compound like this compound affects channel behavior.
As a selective A1 adenosine receptor agonist, this compound's effects are mediated by this receptor, which is a G protein-coupled receptor. ontosight.ainih.gov Activation of A1 receptors is known to modulate the activity of various ion channels. For instance, studies on other A1 agonists using the whole-cell patch-clamp technique have demonstrated the ability to decrease N-type calcium currents in mouse motoneurons and to activate an inwardly rectifying potassium current in rabbit atrioventricular node myocytes. nih.govnih.gov This activation leads to hyperpolarization and a reduction in calcium current, which are key mechanisms underlying adenosine's physiological effects. nih.gov
Therefore, applying the patch-clamp technique to cells expressing A1 receptors would be the definitive method to:
Directly measure changes in ionic currents in response to this compound.
Characterize the specific types of ion channels (e.g., potassium, calcium) that are modulated by the compound. nih.govnih.gov
Analyze detailed properties of channel gating, such as open probability, conductance, and kinetics, following receptor activation.
In Vivo Preclinical Model Systems and Readouts
In vivo models are indispensable for evaluating the physiological and behavioral effects of a compound in a whole, living organism. Research on this compound has utilized specific animal models to explore its anti-inflammatory and neurological activities.
Specific Animal Models Utilized (e.g., Rat Carrageenan Model, Mongolian Gerbil Forebrain Ischemia)
Rat Carrageenan Model This is a widely used and robust model for studying acute inflammation. nih.gov An inflammatory agent, carrageenan, is injected into a subcutaneous air pouch or pleural cavity in a rat, inducing a quantifiable inflammatory response characterized by fluid accumulation (exudate) and the infiltration of immune cells, particularly neutrophils. nih.govnih.gov (R)-N-(1-Methyl-2-phenylethyl)adenosine has been evaluated in the rat carrageenan-induced pleurisy model to determine its anti-inflammatory potential. nih.gov This model allows for the direct assessment of the compound's ability to suppress key markers of inflammation. nih.govnih.gov
Mongolian Gerbil Forebrain Ischemia Model This model is used to study the effects of cerebral ischemia, or stroke. nih.gov In Mongolian gerbils, temporary occlusion of the bilateral carotid arteries induces transient forebrain ischemia, leading to delayed neuronal death, particularly in the CA1 region of the hippocampus. nih.gov This model is highly relevant for testing potential neuroprotective agents. While direct studies using this compound in this specific model are not detailed, the known involvement of adenosine A1 receptor activation in conferring resistance to ischemic injury makes it a pertinent system. nih.gov Studies in the gerbil model have shown that A1 receptor antagonists can enhance ischemic injury or cancel out protective preconditioning effects, highlighting the crucial role of A1 receptor signaling in neuronal survival during ischemia. nih.govnih.gov
Assessment of Physiological and Behavioral Endpoints in Animal Models
In these preclinical models, a range of physiological and behavioral endpoints are measured to quantify the effects of this compound.
Physiological Endpoints In the rat carrageenan model, key physiological readouts include the volume of inflammatory exudate and the number of white blood cells (WBC) that accumulate at the site of inflammation. nih.gov Studies have shown that this compound significantly inhibits WBC accumulation and, to a lesser extent, exudate volume. nih.gov Further mechanistic investigation revealed the compound could reverse the drop in circulating neutrophils that occurs shortly after carrageenan injection, suggesting it may inhibit the adhesion of these cells to the endothelium. nih.gov Effects on the production of inflammatory mediators such as superoxide (B77818) (O2-), thromboxane (B8750289) B2 (TXB2), and leukotriene B4 (LTB4) were found to be mild to moderate. nih.gov
| Physiological Endpoint | Model System | Observed Effect of this compound | Reference |
|---|---|---|---|
| White Blood Cell (WBC) Accumulation | Rat Carrageenan Pleurisy | Inhibited | nih.gov |
| Exudate Accumulation | Rat Carrageenan Pleurisy | Inhibited | nih.gov |
| Circulating Neutrophil Count | Rat Carrageenan Model | Reversed the initial drop | nih.gov |
| Superoxide (O2-) Release | Rat Neutrophils (in vitro) | Mildly inhibited at high concentrations | nih.gov |
| Arachidonic Acid Metabolite Production (TXB2, LTB4) | Rat Neutrophils (in vitro) | Moderately inhibited | nih.gov |
Behavioral Endpoints The central nervous system effects of this compound have been assessed using behavioral models in mice. In one key study, the compound's impact was observed on mice performing under a multiple fixed-ratio, fixed-interval (mult FR30 FI600 s) schedule of food presentation. nih.gov This operant conditioning paradigm is sensitive to drugs that affect motivation, sedation, and motor function. The primary behavioral endpoint is the rate of responding (e.g., lever presses) for a food reward. nih.gov this compound was found to decrease response rates under both components of the schedule in a dose-dependent manner. nih.gov Other behavioral models used to assess adenosine agonists include the measurement of spontaneous motor activity, where A1 agonists typically induce hypolocomotion. nih.gov
| Behavioral Endpoint | Model System | Observed Effect of this compound | Reference |
|---|---|---|---|
| Responding under mult FR30 FI600 s schedule | Mouse | Decreased response rate in a dose-dependent manner | nih.gov |
| Spontaneous Locomotor Activity | Rat/Mouse | Generally reduced by A1 receptor agonists | nih.gov |
Q & A
Basic Research: What are the primary synthetic routes for N-(1-Methyl-2-phenylethyl)adenosine, and how do reaction conditions influence yield?
Methodological Answer :
Synthesis typically involves nucleophilic substitution or coupling reactions targeting the adenosine scaffold. For instance, alkylation of adenosine at the N6 position using 1-methyl-2-phenylethyl halides under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) is common. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.2 adenosine:alkylating agent) to minimize side reactions like over-alkylation . Characterization via H/C NMR and HPLC-MS is critical to confirm regioselectivity and purity (>95%) .
Advanced Research: How can researchers address conflicting data in regioselectivity studies of this compound derivatives?
Methodological Answer :
Contradictions in regioselectivity often arise from steric effects or solvent polarity. For example, polar aprotic solvents (e.g., DMSO) may favor N6-alkylation, while nonpolar solvents could lead to O2'- or N7- byproducts. Systematic analysis using kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT calculations for transition-state energies) can resolve ambiguities . Additionally, isotopic labeling (N-adenosine) helps track reaction pathways .
Basic Research: What analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer :
Reverse-phase HPLC with UV detection (λ = 260 nm) is standard for purity assessment. For complex matrices (e.g., cell lysates), LC-MS/MS using a C18 column and electrospray ionization (ESI) in positive ion mode provides specificity. Calibration curves (1–100 µM) must account for matrix effects via internal standards (e.g., C-labeled analogs). Method validation should include recovery rates (≥85%) and LOQ/LOD calculations .
Advanced Research: How can researchers design experiments to probe the adenosine receptor binding affinity of this compound?
Methodological Answer :
Use competitive radioligand binding assays with H-CCPA (A1 receptor agonist) or H-ZM241385 (A2A antagonist). Incubate purified receptors (from transfected HEK293 cells) with varying concentrations of the compound (0.1 nM–10 µM). Data analysis via nonlinear regression (GraphPad Prism) calculates values. Controls must include nonspecific binding (10 µM theophylline) and buffer-only blanks. Triplicate runs reduce inter-experiment variability .
Basic Research: What strategies mitigate degradation of this compound during long-term storage?
Methodological Answer :
Lyophilization under inert atmosphere (N₂) and storage at -80°C in amber vials prevents hydrolytic dealkylation. For solutions, use pH-stable buffers (e.g., 10 mM Tris-HCl, pH 7.4) with 0.01% sodium azide to inhibit microbial growth. Periodic stability testing via HPLC (monthly intervals) monitors degradation products like free adenosine .
Advanced Research: How do structural modifications at the 1-methyl-2-phenylethyl group impact the compound’s pharmacokinetic profile?
Methodological Answer :
Comparative studies using analogs (e.g., N-(1-ethyl-2-phenylethyl)adenosine) assess metabolic stability. Incubate compounds with liver microsomes (human/rat) and quantify half-life via LC-MS. CYP450 inhibition assays (CYP3A4/2D6 isoforms) identify metabolic hotspots. LogP measurements (shake-flask method) correlate lipophilicity with BBB permeability. Molecular dynamics simulations predict binding pocket interactions in serum albumin .
Data Management: How should researchers handle large datasets from NMR or MS analyses of this compound?
Methodological Answer :
Raw spectral data (e.g., .dx NMR files, .raw MS data) should be archived in repositories like Zenodo or institutional databases. Processed data (integrated peaks, m/z ratios) must be tabulated in appendices, while critical findings (e.g., coupling constants, isotopic patterns) are discussed in the main text. Use tools like MestReNova for NMR processing and OpenMS for MS workflow standardization .
Advanced Research: What experimental frameworks resolve contradictions in the compound’s reported biological activity across studies?
Methodological Answer :
Meta-analyses of dose-response curves (Hill slopes, EC₅₀ values) across cell lines (e.g., primary vs. immortalized) identify context-dependent effects. RNA-seq profiling of treated cells clarifies off-target pathways. Reproducibility requires adherence to FAIR data principles: detailed protocols (e.g., cell passage number, serum batch) and open-access data sharing .
Basic Research: What safety protocols are essential when handling this compound in vitro?
Methodological Answer :
Follow GHS guidelines: Use PPE (gloves, lab coat) and chemical fume hoods. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with institutional regulations for organic solvents (e.g., acetonitrile from HPLC). Acute toxicity testing (LD₅₀ in zebrafish embryos) informs risk assessments .
Advanced Research: How can researchers optimize synthetic routes for scalability without compromising enantiomeric purity?
Methodological Answer :
Transition from batch to flow chemistry improves reproducibility. Immobilized enzymes (e.g., lipases for chiral resolution) enhance enantioselectivity (>99% ee). Process analytical technology (PAT) like in-line FTIR monitors reaction progression. DOE (Design of Experiments) models optimize parameters (residence time, catalyst loading) for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
